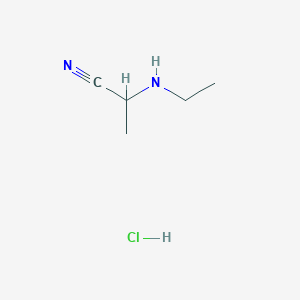
6-(2,4-Difluorophenyl)pyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Several synthetic methods have been explored for the preparation of this compound. Notably, the Dimroth rearrangement has been employed in the synthesis of condensed pyrimidines, including structural analogs of antiviral agents . The Dimroth rearrangement involves the isomerization of heterocycles, leading to the relocation of heteroatoms within the ring systems. In the case of 6-(2,4-Difluorophenyl)pyrimidine-4-carboxylic acid, specific synthetic routes may vary, but the Dimroth rearrangement plays a crucial role .
Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization
6-(2,4-Difluorophenyl)pyrimidine-4-carboxylic acid and its derivatives are explored in the context of chemical synthesis and functionalization. For instance, Schlosser et al. (2006) discuss the generation and functionalization of metal-bearing and trifluoromethyl-substituted pyrimidines, demonstrating how these compounds can be produced in high yields under certain conditions (Schlosser, Lefebvre, & Ondi, 2006). This research is significant for understanding the chemical properties and potential applications of such pyrimidine derivatives in various industrial and research contexts.
Interactions and Structural Analysis
Investigations into the interaction dynamics of pyrimidine derivatives with other chemical entities are another area of interest. Rajam et al. (2018) explore the design of cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine and various carboxylic acids, contributing to the understanding of hydrogen bonding and molecular interactions in these compounds (Rajam, Muthiah, Butcher, Jasinski, & Wikaira, 2018).
Pharmaceutical Applications
While your requirements exclude drug use, dosage, and side effects, it's noteworthy that pyrimidine derivatives are extensively studied for their potential in pharmaceutical applications. For example, Chu et al. (1986) discuss the synthesis and structure-activity relationships of arylfluoronaphthyridine antibacterial agents, highlighting the significance of pyrimidine derivatives in developing new antibacterial compounds (Chu, Fernandes, Claiborne, Gracey, & Pernet, 1986).
Nonlinear Optical Properties
In the field of optics, Hussain et al. (2020) investigate the nonlinear optical (NLO) properties of thiopyrimidine derivatives, which include pyrimidine ring structures similar to 6-(2,4-Difluorophenyl)pyrimidine-4-carboxylic acid. Their findings have implications for the use of these compounds in optoelectronic applications (Hussain et al., 2020).
Analytical Chemistry and Material Science
The synthesis and study of pyrimidine derivatives also have applications in analytical chemistry and material science. For example, research into the synthesis of mono- and bis(fluoroalkyl)pyrimidines from various reagents provides insights into novel pyrimidine scaffolds, potentially useful in medicinal and agrochemical research (Schmitt, Commare, Panossian, Vors, Pazenok, & Leroux, 2017).
Eigenschaften
IUPAC Name |
6-(2,4-difluorophenyl)pyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F2N2O2/c12-6-1-2-7(8(13)3-6)9-4-10(11(16)17)15-5-14-9/h1-5H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSDZWHRNJQLJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=NC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-Difluorophenyl)pyrimidine-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 2-thiophenecarboxylate](/img/structure/B2977358.png)
![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pentyloxy)benzamide hydrochloride](/img/structure/B2977360.png)


![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2977366.png)


![1-(4-Ethoxyphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2977373.png)
![methyl 4-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2977375.png)


![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2977379.png)
![7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
